An In-depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-4-nitrophenol
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-4-nitrophenol
A Note to the Reader: The following technical guide provides comprehensive information on 2-Chloro-4-nitrophenol . Initial searches for "2-Chloromercuri-4-nitrophenol" yielded limited data, suggesting it may be a less common or well-documented compound. Given the similarity in nomenclature and the extensive available data for 2-Chloro-4-nitrophenol, this guide has been developed on the assumption that this was the intended compound of interest for research and drug development professionals.
Introduction
2-Chloro-4-nitrophenol is a halogenated aromatic organic compound that holds significance as a versatile intermediate in the synthesis of a variety of commercially important products. Its chemical structure, featuring a phenol ring substituted with a chlorine atom and a nitro group, imparts a unique reactivity profile that is leveraged in the production of dyes, pesticides, and pharmaceuticals. This guide offers a detailed exploration of the chemical and physical properties, synthesis, reactivity, and applications of 2-Chloro-4-nitrophenol, with a particular focus on its relevance to researchers and professionals in drug development.
Chemical and Physical Properties
2-Chloro-4-nitrophenol is a white to beige crystalline solid at room temperature.[1][2] The presence of the electron-withdrawing nitro group and the chloro substituent significantly influences its acidity and reactivity.
| Property | Value | Reference |
| Molecular Formula | C6H4ClNO3 | [3] |
| Molecular Weight | 173.55 g/mol | [3] |
| CAS Number | 619-08-9 | [4][5] |
| Melting Point | 105-106 °C | [1][6] |
| Boiling Point | 290.6 ± 25.0 °C (Predicted) | [1][3] |
| Appearance | White to beige crystalline powder or crystals | [1][2] |
| Solubility | Slightly soluble in water; soluble in ether, methanol, chloroform | [1] |
| pKa | 5.43 ± 0.22 (Predicted) | [1][2] |
| LogP | 2.55 | [1][2] |
Synthesis of 2-Chloro-4-nitrophenol
The primary industrial synthesis of 2-Chloro-4-nitrophenol involves the chlorination of 4-nitrophenol. Several methods have been developed to achieve this transformation with high yield and purity.
Chlorination of 4-Nitrophenol with Gaseous Chlorine
One established method involves the direct chlorination of 4-nitrophenol using chlorine gas in the presence of an aqueous hydrochloric acid solution.[7] This process is typically carried out at elevated temperatures where 4-nitrophenol is in a molten state to ensure efficient reaction kinetics.[7]
Oxychlorination using Hydrogen Peroxide
An alternative and more technologically advanced method involves the oxychlorination of 4-nitrophenol.[8] This approach utilizes hydrochloric acid in the presence of an oxidizing agent, such as hydrogen peroxide, to generate the active chlorinating species in situ.[8] This method avoids the direct handling of hazardous chlorine gas and can lead to higher yields and purity of the final product.[8]
Experimental Protocol: Oxychlorination of 4-Nitrophenol[10]
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Reaction Setup: In a well-ventilated fume hood, a mixture of 25 g (0.18 mol) of 4-nitrophenol, 50 ml of water, and 125 ml of concentrated hydrochloric acid (35-38%) is prepared in a suitable reaction vessel equipped with a stirrer and a cooling system.
-
Addition of Oxidizing Agent: An equivalent amount (0.18 mol) of hydrogen peroxide (19-30%) is added to the suspension with continuous stirring.
-
Temperature Control: The temperature of the reaction mixture is maintained at 30°C using a cold water bath.
-
Reaction Time: After the addition of the hydrogen peroxide is complete, the mixture is stirred for an additional 3 hours.
-
Isolation and Purification: The resulting solid is collected by filtration and washed with cold water. The crude product is then dried to yield 2-Chloro-4-nitrophenol. The reported yield for this method is 83%.[8]
Caption: Synthesis workflow for 2-Chloro-4-nitrophenol via oxychlorination.
Reactivity and Chemical Behavior
The chemical reactivity of 2-Chloro-4-nitrophenol is dictated by the interplay of the hydroxyl, chloro, and nitro functional groups.
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Acidity: The phenolic hydroxyl group is acidic, and its acidity is enhanced by the electron-withdrawing effects of the nitro and chloro groups.
-
Electrophilic Aromatic Substitution: The benzene ring is deactivated towards further electrophilic substitution due to the presence of the nitro group. However, under forcing conditions, reactions such as further chlorination to 2,6-dichloro-4-nitrophenol can occur.[9]
-
Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by strong nucleophiles, although this reaction is less facile than in other activated aromatic systems.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, forming 2-chloro-4-aminophenol, a key intermediate in the synthesis of various dyes and pharmaceuticals.
-
Reaction with Alkylating Agents: The phenolic hydroxyl group can be alkylated to form the corresponding ether. For example, it reacts with dimethyl sulfate to produce 2-chloro-4-nitro-anisole.[1][2]
Applications in Research and Drug Development
2-Chloro-4-nitrophenol serves as a crucial building block in organic synthesis and has found applications in various fields, including the pharmaceutical industry.
-
Antifungal Agent: It is the active ingredient in the antifungal medication Nitrofungin, which is used to treat fungal skin infections.[8][10]
-
Intermediate in Synthesis: It is a precursor for the synthesis of more complex molecules. For instance, its derivatives are used in the development of dyes and plastics.[1][6]
-
Bioremediation Research: Studies have investigated the biodegradation of 2-Chloro-4-nitrophenol by various microorganisms, which is relevant for the remediation of contaminated sites.[11][12]
-
Drug Discovery: The structural motif of 2-Chloro-4-nitrophenol can be found in molecules explored in drug discovery programs. Halogenated phenols are a common feature in many biologically active compounds.[13]
Sources
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- 3. 2-Chloro-4-nitrophenol | CAS#:619-08-9 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
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- 6. 2-Chloro-4-nitrophenol | 619-08-9 [chemicalbook.com]
- 7. US2629745A - Process for preparing 2-chloro-4-nitrophenol - Google Patents [patents.google.com]
- 8. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
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- 11. Cathodic reduction characteristics of 2-chloro-4-nitrophenol in microbial electrolysis cell [eeer.org]
- 12. Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800 | PLOS One [journals.plos.org]
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